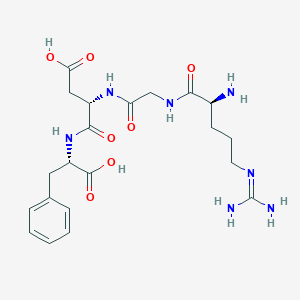

精氨酰-甘氨酰-天冬酰-苯丙氨酸

描述

Arginyl-glycyl-aspartyl-phenylalanine belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond . This compound has been identified in human blood .

Synthesis Analysis

Synthetic arginyl-glycyl-α-aspartyl “RGD” and arginyl-glycyl-α-aspartyl-serinyl “RGDS” peptide sequences, which are originally located in matrix proteins, are confirmed to be as versatile integrin GP IIb/IIIa antagonists .Molecular Structure Analysis

The molecular formula of Arginyl-glycyl-aspartyl-phenylalanine is C21H31N7O7 .Physical And Chemical Properties Analysis

The average mass of Arginyl-glycyl-aspartyl-phenylalanine is 493.513 Da .科学研究应用

马铃薯淀粉基产品的改性:带电荷的氨基酸,如精氨酰-甘氨酰-天冬酰-苯丙氨酸,可以改性马铃薯淀粉基产品的理化性质并提高其营养价值 (崔、方、周和杨,2014)。

治疗和药物发现:

- 精氨酰-甘氨酰-天冬酰-苯丙氨酸肽的优化常规合成使其能够用作整合素 GP IIb/IIIa 拮抗剂,这有利于开发新疗法 (阿布-加利亚、阿卜杜勒·拉赫曼、埃尔-卡弗拉维和卡洛穆奇,2003)。

- 精氨酰-甘氨酰-天冬酰-苯丙氨酸的晶体结构揭示了纤维蛋白原结合序列的不同构象,这对于药物发现应用至关重要 (埃格尔斯顿和费尔德曼,2009)。

血小板聚集和血栓形成:

- 已证明精氨酰-甘氨酰-天冬酰-苯丙氨酸肽可以有效抑制血小板聚集和血栓形成,表明在预防血凝块和血栓形成中具有潜在的治疗应用 (尼科尔森等人,1991)。

- 一项研究发现,与 N-乙酰-精氨酰-甘氨酰-天冬酰-苯丙氨酸相比,与精氨酰-甘氨酰-天冬酰-苯丙氨酸相关的化合物 W2003 对血小板聚集具有更强的抑制作用 (简,2007)。

细胞附着和再生医学:

- 纤连蛋白的细胞附着活性归因于四肽 L-精氨酰-甘氨酰-L-天冬酰-L-丝氨酸,它包含类似于精氨酰-甘氨酰-天冬酰-苯丙氨酸的序列,并且存在于多种蛋白质中。该序列可能构成一个共同的细胞识别决定簇 (皮尔施巴赫和鲁奥斯赫蒂,1984)。

- 含有精氨酰-甘氨酰-天冬酰-苯丙氨酸和 PHSRN 序列的自组装肽水凝胶在 3D 中显示出改善的细胞附着,为再生医学提供了潜在的应用 (阿耶等人,2018)。

蛋白质降解和酶合成:

- 对精氨酰-甘氨酰-天冬酰-苯丙氨酸等氨基酸的研究有助于理解蛋白质的非酶促降解,影响各种细胞中的结构和功能 (盖格和克拉克,1987)。

- 苯丙氨酸的肽和酮酸用于酶合成,提供了对代谢途径和酶功能的见解 (伊夫兰、鲍尔、邓恩和希夫,1958)。

作用机制

Arginylglycylaspartic acid (RGD) is the most common peptide motif responsible for cell adhesion to the extracellular matrix (ECM), found in species ranging from Drosophila to humans. Cell adhesion proteins called integrins recognize and bind to this sequence, which is found within many matrix proteins .

未来方向

属性

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNGIGOPGOEJCH-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149361 | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arginyl-glycyl-aspartyl-phenylalanine | |

CAS RN |

110697-46-6 | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

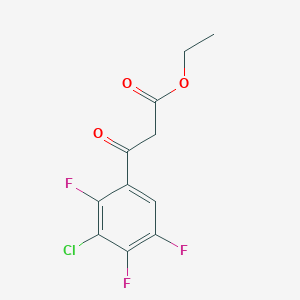

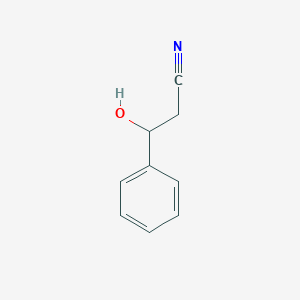

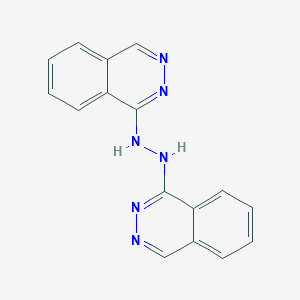

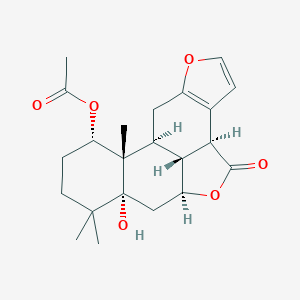

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

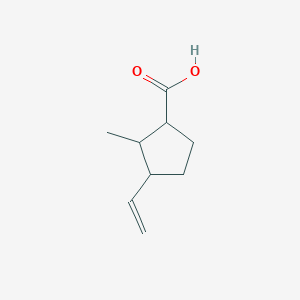

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)

![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)